molecular formula C8H9NO4S B1303346 Dimethyl 4-aminothiophene-2,3-dicarboxylate CAS No. 62947-31-3

Dimethyl 4-aminothiophene-2,3-dicarboxylate

Cat. No.: B1303346
CAS No.: 62947-31-3
M. Wt: 215.23 g/mol
InChI Key: XQPDCUCAKYNVAO-UHFFFAOYSA-N
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Description

Dimethyl 4-aminothiophene-2,3-dicarboxylate is an organic compound that belongs to the class of aminothiophenes It is characterized by the presence of two ester groups and an amino group attached to a thiophene ring

Scientific Research Applications

Dimethyl 4-aminothiophene-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Safety and Hazards

Dimethyl 4-aminothiophene-2,3-dicarboxylate may cause serious eye irritation and respiratory irritation . Precautions include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-aminothiophene-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl acetylenedicarboxylate with thiourea in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring.

Another method involves the reaction of dimethyl acetylenedicarboxylate with an appropriate amine, followed by cyclization in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-aminothiophene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: this compound alcohols.

    Substitution: Various substituted aminothiophene derivatives.

Mechanism of Action

The mechanism of action of dimethyl 4-aminothiophene-2,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-aminothiophene-3,4-dicarboxylate
  • Dimethyl 3-aminothiophene-2,4-dicarboxylate
  • Dimethyl 5-aminothiophene-2,3-dicarboxylate

Uniqueness

Dimethyl 4-aminothiophene-2,3-dicarboxylate is unique due to the specific positioning of the amino and ester groups on the thiophene ring. This arrangement can influence its reactivity and interaction with other molecules, making it distinct from other aminothiophene derivatives. Its unique structure allows for specific applications in medicinal chemistry and material science, where precise molecular interactions are crucial.

Properties

IUPAC Name

dimethyl 4-aminothiophene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDCUCAKYNVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380599
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62947-31-3
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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